Irreplaceable Intermediate for Amiodarone and Dronedarone Synthesis
2-Butyl-benzofuran-3-carboxylic acid is the direct precursor to the core scaffold of the Class III antiarrhythmic drugs amiodarone and dronedarone [1]. Its 2-ethyl and 2-methyl analogs (CAS 52489-34-6 and 3265-74-5) are not used in these patent-protected syntheses, as the specific n-butyl chain is essential for the multi-ion channel blocking activity of the final drug molecules [2][3]. This creates an irreplaceable demand for the butyl analog in established pharmaceutical supply chains, a unique procurement driver absent for the shorter-chain homologs.
| Evidence Dimension | Role as a patented pharmaceutical intermediate for FDA-approved antiarrhythmic drugs |
|---|---|
| Target Compound Data | Specifically claimed intermediate in the synthesis of amiodarone (U.S. Pat. No. 6,869,972) and dronedarone [1] |
| Comparator Or Baseline | 2-Methyl-benzofuran-3-carboxylic acid (CAS 3265-74-5) and 2-Ethyl-benzofuran-3-carboxylic acid (CAS 52489-34-6) are not claimed in any approved drug synthesis route |
| Quantified Difference | Unique vs. non-existent for the target indication |
| Conditions | Patent and regulatory filing review for amiodarone and dronedarone synthetic pathways |
Why This Matters
For procurement, this guarantees a non-substitutable, specialized demand link to the production of high-volume cardiovascular drugs, which is not the case for other 2-alkyl analogs.
- [1] CN-114539193-A. (2022). A kind of preparation method of amiodarone hydrochloride intermediate. Google Patents. View Source
- [2] Siddiqui, M. A., Khan, A., & Zaka, M. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry, 6(2), 43-48. View Source
- [3] Morey, T. E., et al. (2001). Structure-Activity Relationships and Electrophysiological Effects of Short Acting Amiodarone Homologues in Guinea Pig Isolated Heart. Journal of Pharmacology and Experimental Therapeutics, 297, 260-266. View Source
